N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
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Overview
Description
N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.12488341 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Research on derivatives of N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has shown promising anticancer properties. One study synthesized and evaluated the biological activities of thiazole derivatives as anticancer agents. The compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells with notable apoptosis induction, although not as potent as the standard, cisplatin (A. Evren et al., 2019). Another investigation focused on imidazole derivatives targeting the dihydropteroate synthase enzyme, showing appreciable antibacterial activity against various bacterial strains, including resistant ones like ESBL, VRE, and MRSA. These studies suggest the compound's derivatives could serve as leads for developing new anticancer and antibacterial therapies (Drashti G. Daraji et al., 2021).
Antifungal and Antibacterial Applications
Novel imidazole derivatives synthesized for combating drug-resistant fungal infections displayed significant antifungal activity against Candida albicans and Candida krusei. Molecular docking and ADME prediction studies suggested these compounds have potential as anti-Candida agents, highlighting a particular derivative for further optimization (Firuze Diyar Altındağ et al., 2017). Additionally, imidazole-based acetamide derivatives exhibited antimicrobial properties against Gram-negative bacteria, with structure-antimicrobial effect relationships identified, underscoring the impact of substituent steric properties on activity (A. Sánchez et al., 2022).
Organocatalytic Applications
Research into imidazol(in)ium-2-thiocarboxylates, related to the core structure of interest, demonstrated their utility as nucleophilic catalysts for transesterification and acylation reactions. These compounds facilitated efficient reactions under mild conditions, indicating their potential as versatile catalysts in synthetic organic chemistry (M. Hans et al., 2011).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-7-11(2)14(12(3)8-10)17-13(19)9-20-15-16-5-6-18(15)4/h5-8H,9H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMFRLWZLSJWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.